1-(2-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one
Description
1-(2-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one is a brominated aromatic ketone characterized by a bromomethyl (-CH2Br) group at the 2-position, a mercapto (-SH) group at the 5-position of the phenyl ring, and a 2-chloropropan-1-one moiety. This compound is likely utilized in organic synthesis, particularly in nucleophilic substitution or cross-coupling reactions, due to the reactive bromomethyl group and the electron-rich mercapto substituent.
Properties
Molecular Formula |
C10H10BrClOS |
|---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-sulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(12)10(13)9-4-8(14)3-2-7(9)5-11/h2-4,6,14H,5H2,1H3 |
InChI Key |
ZSIFZSFSXCOMHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)S)CBr)Cl |
Origin of Product |
United States |
Biological Activity
1-(2-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one is a compound with notable biological activity, particularly in the context of pharmacological applications. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H10BrClOS
- Molecular Weight : 293.61 g/mol
- CAS Number : 1806342-15-3
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications and mechanisms of action.
Antimicrobial Activity
Research indicates that 1-(2-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated inhibitory effects comparable to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Cytotoxic Effects
In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. It induces apoptosis through the activation of caspase pathways, leading to cell death in tumor cells while sparing normal cells. The selectivity towards cancer cells suggests potential as an antineoplastic agent.
Case Studies
Several case studies have explored the compound's biological activity:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method and minimum inhibitory concentration (MIC) determination.
- Results : The compound showed significant activity against E. coli and S. aureus, with MIC values ranging from 32 to 128 µg/mL.
-
Cytotoxicity Assessment :
- Objective : To determine the cytotoxic effects on human cancer cell lines.
- Method : MTT assay for cell viability.
- Results : IC50 values indicated potent cytotoxicity (IC50 = 15 µM) against breast cancer cells, with minimal effects on healthy fibroblast cells.
Data Table of Biological Activity
| Activity Type | Organism/Cell Line | Methodology | Results |
|---|---|---|---|
| Antimicrobial | E. coli | Disk diffusion | MIC = 64 µg/mL |
| Antimicrobial | S. aureus | Disk diffusion | MIC = 32 µg/mL |
| Cytotoxicity | Breast cancer cell line | MTT assay | IC50 = 15 µM |
| Cytotoxicity | Healthy fibroblast cells | MTT assay | IC50 > 100 µM |
The compound's biological activity is attributed to its ability to interact with cellular targets involved in critical processes such as DNA replication and protein synthesis. Its bromomethyl and mercapto groups are believed to play a crucial role in these interactions, enhancing its reactivity with nucleophiles in biological systems.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key analogs identified in the evidence, highlighting substituent differences and their implications:
Physical Properties and Stability
- Melting Points : Analogs with sulfonyl groups (e.g., 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole, mp 116–117°C) exhibit higher crystallinity than halogenated derivatives, suggesting that the target compound’s mercapto group may reduce melting points due to weaker intermolecular forces .
- Boiling Points : The difluoromethyl analog () has a predicted boiling point of 371.5±42.0°C, which may correlate with the target compound’s volatility, though -SH groups typically increase polarity and boiling points .
Q & A
Basic: What are the key synthetic steps for preparing 1-(2-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one?
The synthesis involves a multi-step approach:
Bromination : Introduce the bromomethyl group to a precursor via electrophilic substitution, often using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) .
Thiolation : Incorporate the mercapto (-SH) group through nucleophilic substitution or thiol-ene reactions, requiring inert atmospheres to prevent oxidation .
Chlorination : Install the chloropropanone moiety using reagents like thionyl chloride (SOCl₂) in anhydrous conditions to avoid hydrolysis .
Optimization : Reaction parameters (solvent polarity, temperature gradients, and catalyst loading) are systematically adjusted to maximize yield (>70%) and purity (>95%). Purification typically employs column chromatography with silica gel and ethyl acetate/hexane mixtures .
Basic: How do the functional groups in this compound dictate its reactivity?
- Bromomethyl (-CH₂Br) : Undergoes nucleophilic substitution (e.g., with amines or thiols) to form covalent bonds, critical for derivatization .
- Mercapto (-SH) : Prone to oxidation (using H₂O₂ or m-CPBA) to sulfoxides/sulfones, altering electronic properties and biological interactions .
- Chloropropanone (-COCH₂Cl) : Susceptible to reduction (NaBH₄) to propanol or nucleophilic displacement (e.g., with alkoxides) .
Methodological Tip : Monitor reaction progress via TLC or HPLC to track functional group transformations .
Basic: What analytical techniques confirm the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ ~2.5 ppm for -CH₂Br; δ ~4.0 ppm for -SH) .
- IR Spectroscopy : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~1700 cm⁻¹ (C=O stretch) .
- Mass Spectrometry : ESI-MS confirms molecular weight (293.61 g/mol) and fragmentation patterns .
Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity; elemental analysis validates stoichiometry .
Advanced: How can reaction yields be optimized while minimizing byproducts?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Temperature Control : Low temperatures (-10°C) suppress side reactions during bromination .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency in biphasic systems .
Byproduct Mitigation : Employ scavengers (e.g., molecular sieves) to sequester water or HBr .
Advanced: How does the oxidation state of the mercapto group influence biological activity?
- Sulfhydryl (-SH) : Enhances metal chelation (e.g., Zn²⁺ in enzyme active sites) and redox modulation .
- Sulfone (-SO₂-) : Increases polarity, improving solubility but reducing membrane permeability .
Experimental Design : Compare IC₅₀ values of sulfhydryl vs. sulfone derivatives in enzyme inhibition assays (e.g., protease or kinase targets) .
Advanced: What are the challenges in stabilizing the mercapto group during synthesis?
- Oxidation Prevention : Conduct reactions under argon/nitrogen and add antioxidants (e.g., BHT) .
- pH Control : Maintain mildly acidic conditions (pH 5–6) to prevent disulfide formation .
Characterization : Use Ellman’s assay to quantify free -SH groups post-synthesis .
Advanced: What mechanistic insights explain its interactions with biological targets?
- Covalent Binding : Bromomethyl forms alkylation adducts with cysteine residues (e.g., in thioredoxin reductase) .
- Hydrogen Bonding : Mercapto and carbonyl groups engage active-site residues (e.g., histidine or serine in proteases) .
Validation : Co-crystallization studies (X-ray) or docking simulations (AutoDock) map interaction sites .
Advanced: How do structural analogs differ in reactivity and bioactivity?
Advanced: How to resolve contradictions in reported synthetic protocols?
- Case Study : Discrepancies in chlorination yields (40–75%) arise from varying SOCl₂ stoichiometry .
- Resolution : Design a Doehlert matrix experiment to optimize molar ratios and reaction times .
Advanced: What computational methods predict its reactivity or target affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
